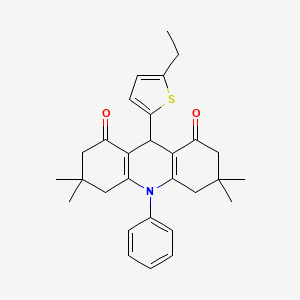![molecular formula C21H21NO2 B6010550 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6010550.png)
2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as benzylideneacetone and is a derivative of cyclohexanedione.
Mécanisme D'action
The mechanism of action of 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione is not fully understood. However, it is believed that this compound interacts with specific proteins and enzymes, resulting in changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione are still being studied. However, it has been shown to have potential applications in the field of cancer research due to its ability to selectively target certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a valuable tool for studying the structure and function of these molecules. However, one limitation of using this compound is its potential toxicity, which must be taken into account when designing experiments.
Orientations Futures
There are many future directions for research involving 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione. One potential area of research is the development of new fluorescent probes for biological imaging. Additionally, this compound could be studied further for its potential use as a catalyst in organic reactions. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer research.
Conclusion:
In conclusion, 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione is a chemical compound with vast potential applications in scientific research. Its ability to selectively bind to certain proteins and enzymes makes it a valuable tool for studying these molecules. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione can be achieved through various methods. One of the most common methods is the reaction of benzylamine and cyclohexane-1,3-dione in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
The potential applications of 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione in scientific research are vast. This compound has been studied for its potential use as a fluorescent probe in biological imaging due to its ability to selectively bind to certain proteins and enzymes. Additionally, this compound has been studied for its potential use as a catalyst in various organic reactions.
Propriétés
IUPAC Name |
2-(benzyliminomethyl)-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15-7-9-17(10-8-15)18-11-20(23)19(21(24)12-18)14-22-13-16-5-3-2-4-6-16/h2-10,14,18,23H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZLQNMZWZQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6010478.png)
![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6010486.png)

![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6010500.png)
![2-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6010506.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B6010513.png)
![4-(3-chloropyridin-4-yl)-3-methyl-1-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010516.png)
![5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6010519.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6010520.png)

![2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide](/img/structure/B6010540.png)
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
![1-[1-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6010558.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6010572.png)